molecular formula C20H15BrN2 B2529679 1-benzyl-2-(3-bromophenyl)-1H-benzimidazole CAS No. 380903-86-6

1-benzyl-2-(3-bromophenyl)-1H-benzimidazole

Cat. No. B2529679
CAS RN: 380903-86-6
M. Wt: 363.258
InChI Key: OEHZHXMGSQOSAT-UHFFFAOYSA-N
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Description

1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group suggests potential reactivity in cross-coupling reactions, while the benzimidazole core is a common motif in molecules with pharmacological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles in moderate to good yields . Another method includes the coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates catalyzed by CuI/l-proline, which after cyclization under acidic conditions or heating, yields substituted 1H-benzimidazoles . These methods demonstrate the versatility and adaptability of the benzimidazole synthesis process, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography, as demonstrated by the structural determination of a related compound, 3,4,6-tri-O-acetyl-1,2-O-[(1S)-1-(2-p-bromophenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethylidene]-α-D-glucopyranose . Additionally, vibrational spectroscopy techniques such as FT-IR and FT-Raman, combined with computational methods like DFT, can provide detailed insights into the geometry and electronic properties of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the bromophenyl moiety is amenable to nucleophilic substitution reactions, which can be exploited in the synthesis of more complex molecules. The benzimidazole nitrogen atoms can also act as coordination sites for metal ions, leading to the formation of metal complexes with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can significantly alter their chemical behavior. For example, the modification of benzimidazole with strong electron-withdrawing groups can enhance its anion transport activity . The crystal packing and intermolecular interactions, such as π-stacking and hydrogen bonding, play a crucial role in the solid-state properties of these compounds .

Scientific Research Applications

Synthesis Methods

  • The synthesis of 1-substituted benzimidazoles has been explored, including the use of o-bromophenyl isocyanide with various primary amines under catalysis to produce 1-substituted benzimidazoles. This method offers moderate to good yields and is part of a broader study on biologically active compounds (Lygin & Meijere, 2009).

Biological and Medical Applications

  • Benzimidazole derivatives are noted for their potential in medical applications. For instance, benzimidazole compounds have been evaluated for their antihypertensive activity, showing that certain derivatives could produce a potent hypertensive effect (Sharma, Kohli, & Sharma, 2010).
  • Some benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown antibacterial activities and effectiveness against the human liver cancer cell line HepG2, indicating their potential use in treating microbial infections and tumor inhibition (Khalifa et al., 2018).

Antifungal Activity

  • Research on benzimidazole derivatives includes their antifungal activity, particularly against species like Candida and Aspergillus. Certain benzimidazole and benzotriazole derivatives have shown promising antifungal activities (Khabnadideh et al., 2012).

Chemical Properties and Structural Analysis

  • Studies have also delved into the synthesis and crystal structures of benzimidazole compounds. For example, the molecular and crystal structures of compounds like 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-acrylonitrile have been revealed through X-ray single crystal diffractometry, contributing to a better understanding of these compounds' chemical properties (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their corrosion inhibition properties, particularly on heat exchanger tubing materials. This application is vital for industrial processes like desalination plants (Onyeachu et al., 2020).

Luminescent Properties

  • The luminescent properties of benzimidazole derivatives have been investigated, particularly in relation to their use in organoplatinum(II) complexes, which display orange/red emissions at low temperatures. This is potentially applicable in the development of new luminescent materials (Liu, Jia, & Wang, 2005).

Mechanism of Action

Target of Action and Mode of Action

Benzene derivatives undergo a process called electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The synthesis of benzene derivatives with two or more substituents requires careful consideration of the effects of directing groups. The order of reactions can change the products produced .

Result of Action

The result of the action of a compound depends on its specific interactions with its targets. In the case of benzene derivatives, the result of electrophilic aromatic substitution is a benzene ring with one or more substituents .

properties

IUPAC Name

1-benzyl-2-(3-bromophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2/c21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23(20)14-15-7-2-1-3-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHZHXMGSQOSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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